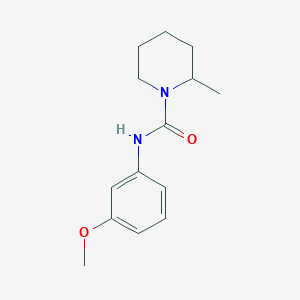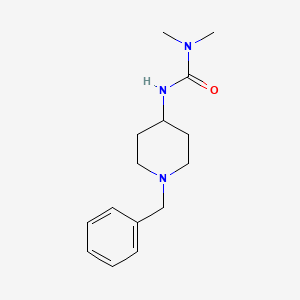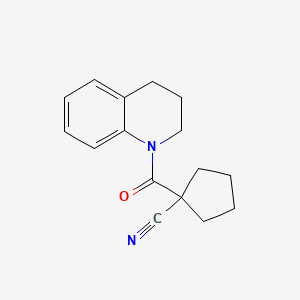
N-(3-methoxyphenyl)-2-methylpiperidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-methoxyphenyl)-2-methylpiperidine-1-carboxamide, also known as MXE, is a synthetic dissociative drug that belongs to the arylcyclohexylamine class of compounds. MXE is a derivative of ketamine and was first synthesized in 2010. It has been used as a recreational drug due to its dissociative effects, but it also has potential applications in scientific research.
Wirkmechanismus
N-(3-methoxyphenyl)-2-methylpiperidine-1-carboxamide acts as an NMDA receptor antagonist by binding to a specific site on the receptor called the PCP (phencyclidine) binding site. This prevents the receptor from being activated by its natural ligands, such as glutamate. By blocking NMDA receptor activity, this compound can alter the function of neural circuits in the brain, leading to changes in behavior and perception.
Biochemical and Physiological Effects:
This compound has been shown to produce a range of biochemical and physiological effects in animal studies. It can induce a state of dissociation, which is characterized by a sense of detachment from one's surroundings and a feeling of being disconnected from one's body. This compound can also produce hallucinations, changes in mood, and altered perception of time and space.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-methoxyphenyl)-2-methylpiperidine-1-carboxamide has several advantages as a research tool. It is a potent and selective NMDA receptor antagonist, which means it can be used to study the role of these receptors in various biological processes. This compound is also relatively easy to synthesize and can be obtained in large quantities. However, this compound has several limitations as well. It has a short half-life in the body, which means its effects are relatively short-lived. This compound can also produce adverse effects such as seizures and respiratory depression at high doses.
Zukünftige Richtungen
There are several potential future directions for research on N-(3-methoxyphenyl)-2-methylpiperidine-1-carboxamide. One area of interest is the role of NMDA receptors in psychiatric disorders such as depression and schizophrenia. This compound could be used to study the effects of NMDA receptor dysfunction in these disorders and to develop new treatments. Another area of interest is the development of new NMDA receptor antagonists with improved pharmacological properties. This compound could serve as a starting point for the development of new compounds with enhanced selectivity and longer half-lives.
Synthesemethoden
N-(3-methoxyphenyl)-2-methylpiperidine-1-carboxamide can be synthesized through a multi-step process using various reagents and solvents. The synthesis involves the reaction of 3-methoxyphenylacetonitrile with 2-bromo-2-chloro-N-methyl-N-(3-methoxyphenyl)acetamide in the presence of a base such as potassium carbonate. The resulting product is then treated with hydrogen gas in the presence of a palladium catalyst to yield this compound.
Wissenschaftliche Forschungsanwendungen
N-(3-methoxyphenyl)-2-methylpiperidine-1-carboxamide has potential applications in scientific research due to its unique pharmacological properties. It acts as a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist, which means it can block the activity of these receptors in the brain. This makes it useful for studying the role of NMDA receptors in various physiological and pathological conditions.
Eigenschaften
IUPAC Name |
N-(3-methoxyphenyl)-2-methylpiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-11-6-3-4-9-16(11)14(17)15-12-7-5-8-13(10-12)18-2/h5,7-8,10-11H,3-4,6,9H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPPIQXHPRBXFCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)NC2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-Methyl-1-[4-(2-methylfuran-3-carbonyl)piperazin-1-yl]butan-1-one](/img/structure/B7508399.png)
![1-[4-(Furan-3-carbonyl)piperazin-1-yl]-3-methylbutan-1-one](/img/structure/B7508404.png)



![N-[1-(cyclopropanecarbonyl)piperidin-4-yl]cyclopropanecarboxamide](/img/structure/B7508445.png)
![N-[(3-fluoro-4-methylphenyl)methyl]-1,3,5-trimethylpyrazole-4-carboxamide](/img/structure/B7508448.png)
![1-[(4-Pyrazol-1-ylphenyl)methyl]piperidin-3-ol](/img/structure/B7508456.png)
![1-[2-(4-fluorophenyl)acetyl]-N-methylpiperidine-4-carboxamide](/img/structure/B7508459.png)
![1-[2-(2-chlorophenyl)acetyl]-N-methylpiperidine-4-carboxamide](/img/structure/B7508465.png)

![1-{4-[(2,6-Dimethylpyrimidin-4-YL)oxy]phenyl}ethanone](/img/structure/B7508480.png)


